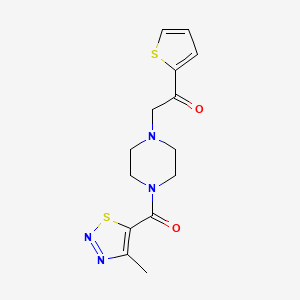
2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C14H16N4O2S2 and its molecular weight is 336.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone is a hybrid molecule that incorporates a thiadiazole moiety, a piperazine ring, and a thiophene group. This unique structural combination suggests potential for diverse biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N4O2S2. Its structure can be represented as follows:
This compound's synthesis typically involves multi-step synthetic routes, emphasizing the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and piperazine derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
A study evaluated the cytotoxicity of related thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. Compounds exhibited IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL, indicating strong growth inhibitory activity. Notably, compounds with structural modifications showed enhanced potency; for example, shifting substituents on the piperazine moiety significantly improved activity against cancer cells .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves inducing apoptosis through modulation of the Bcl-2 family proteins and activation of caspases. Increased Bax/Bcl-2 ratios and elevated levels of caspase 9 were observed in treated cells, suggesting that these compounds promote programmed cell death in cancerous cells .
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties. The presence of the thiadiazole ring is associated with antibacterial and antifungal activities. Compounds similar to this compound have shown effectiveness against various microbial strains in preliminary studies .
Case Studies
Several case studies have documented the biological efficacy of thiadiazole-based compounds:
- Study on Anticancer Agents : A series of piperazine-thiadiazole hybrids were synthesized and tested for their ability to inhibit cell proliferation in MCF-7 and HepG2 cells. The most potent compound exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells .
- Antimicrobial Evaluation : In vitro tests demonstrated that certain thiadiazole derivatives possessed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents in treating infections .
特性
IUPAC Name |
2-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-10-13(22-16-15-10)14(20)18-6-4-17(5-7-18)9-11(19)12-3-2-8-21-12/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRHOILAFMIPIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














